![molecular formula C19H10Cl2F4N4OS2 B1258946 5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1258946.png)
5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile
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Overview
Description
5-[2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-4-isothiazolecarbonitrile is an aryl sulfide.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Thieno[2,3-b]pyridines and Related Compounds : This compound has been used in the synthesis of various thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and other derivatives, which are structurally elucidated using elemental analysis and spectral data (Abdelriheem et al., 2015).
Formation of Novel Heterocyclic Systems : In the presence of base, spatially adjacent active methylene, nitrile, and hydroxyl groups in the molecule lead to consecutive intramolecular cyclization reactions, forming novel heterocyclic systems (Бондаренко et al., 2016).
Synthesis of Schiff Bases and Antimicrobial Activity : The compound is used in synthesizing novel Schiff bases, which are then screened for in vitro antimicrobial activity. This highlights its potential in developing new antimicrobial agents (Puthran et al., 2019).
Applications in Molecular Chemistry
Synthesis of Pyridine and Thiazole Derivatives : It serves as a precursor in the synthesis of various pyridine and thiazole derivatives. These derivatives are structurally characterized and have potential applications in different fields of chemistry (Ali et al., 2016).
Formation of Ethoxyphthalimide Substituted Triazole Derivatives : This compound is instrumental in creating novel thiazolidinone and triazole derivatives, highlighting its versatility in synthetic organic chemistry (Sain et al., 2009).
Biological and Medicinal Chemistry
Synthesis of Compounds with Antimicrobial Activities : The compound is used in synthesizing various derivatives with antimicrobial activities. This application is crucial for developing new antimicrobial agents, which are increasingly important in the medical field (Wardkhan et al., 2008).
Cytotoxic Activity of Derivatives : Synthesis of derivatives from this compound and their subsequent testing for cytotoxic activity against various cell lines highlights its potential use in cancer research and therapy (Stolarczyk et al., 2018).
Creation of Novel Thiazole Compounds for Antibacterial Activities : Its utilization in synthesizing novel thiazole compounds with ether structures demonstrates its potential in creating new antibacterial agents, which is a significant area in pharmaceutical research (Li-ga, 2015).
properties
Molecular Formula |
C19H10Cl2F4N4OS2 |
---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C19H10Cl2F4N4OS2/c20-13-2-1-3-15(22)12(13)9-30-28-5-4-16-11(7-26)17(29-32-16)31-18-14(21)6-10(8-27-18)19(23,24)25/h1-3,5-6,8H,4,9H2/b28-5+ |
InChI Key |
GJAQSWVFYUZJGE-RSLIBCCBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)F |
SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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